S-Phenyl-d5-mercapturic Acid
Description
Conceptual Framework of Biological Monitoring in Exposure Science
Exposure science is a multidisciplinary field dedicated to studying the contact of humans or other organisms with chemical, physical, and biological stressors and their fate within living systems. nationalacademies.org A central concept within this field is biological monitoring, or biomonitoring, which provides a method for assessing exposure by measuring the chemicals or their metabolites in biological samples such as urine, blood, or exhaled air. unimi.itanses.fr This approach has the distinct advantage of providing a measure of the internal dose, which reflects the total amount of a substance that has entered the body through all possible routes of exposure, including inhalation, skin contact, and ingestion. anses.frtandfonline.com
The conceptual framework of exposure science places biomonitoring as a critical link between the external environment and potential health outcomes. nih.govresearchgate.net It moves beyond simply measuring the concentration of a contaminant in the air or water and instead quantifies what has been absorbed by the organism. cdc.gov This is crucial because individual variations in absorption, metabolism, and excretion can lead to different internal doses even among people with similar external exposures. ugr.es Therefore, biological markers offer a more personalized and biologically relevant assessment of exposure, which is invaluable for both occupational health and environmental risk assessment. tandfonline.comberkeley.edu
Significance of Metabolites as Internal Dose Indicators in Research
Metabolites, the intermediate or end products of metabolism, are of particular significance as indicators of internal dose. nih.gov When a foreign compound (xenobiotic) enters the body, it undergoes a series of biochemical transformations, known as biotransformation, primarily aimed at detoxification and elimination. ugr.es Measuring a specific metabolite of a xenobiotic in a biological sample, such as urine, provides direct evidence that the parent compound was absorbed and processed by the body. unimi.itcdc.gov
Using metabolites as biomarkers of internal dose offers several advantages. They can provide a time-integrated measure of exposure, reflecting the body's burden over a specific period, which is often more relevant for assessing health risks than a single, instantaneous environmental measurement. tandfonline.com Furthermore, the analysis of metabolites can help elucidate the specific metabolic pathways involved in processing a chemical, offering insights into mechanisms of toxicity. acs.orgscielo.org.mx In risk assessment, metabolite data can be used to refine dose-response relationships, moving from an administered external dose to a more accurate internal dose, which is a closer surrogate for the amount of the chemical that reaches target tissues and causes a biological effect. nih.gov
Overview of Mercapturic Acids as Biomonitoring Tools in Toxicological Research
Mercapturic acids are a specific class of metabolites that have become increasingly important as biomonitoring tools for exposure to a wide range of electrophilic chemicals, which are reactive compounds often associated with toxicity. tandfonline.com They are the final products of a major detoxification pathway known as the mercapturic acid pathway. tandfonline.comwikipedia.org
The process begins with the conjugation of the electrophilic compound with glutathione (B108866), a crucial antioxidant molecule in the body. tandfonline.comfrontiersin.org This reaction is catalyzed by enzymes called glutathione S-transferases (GSTs). researchgate.net The resulting glutathione conjugate is then sequentially broken down, first losing a glutamate (B1630785) and then a glycine (B1666218) residue. tandfonline.com The final step is the N-acetylation of the remaining cysteine conjugate, which forms the mercapturic acid. tandfonline.comwikipedia.org This end product is water-soluble and readily excreted in the urine, making it an ideal candidate for non-invasive biomonitoring. unimi.itresearchgate.net The measurement of a specific mercapturic acid in urine serves as a reliable indicator of exposure to its parent electrophilic compound. cdc.govtandfonline.com
The formation and excretion of mercapturic acids are considered biomarkers of a toxicologically relevant internal dose because they directly relate to the detoxification of reactive chemicals that could otherwise damage cellular components like DNA and proteins. tandfonline.com
| Step | Process | Key Enzyme(s) |
| 1 | Conjugation of the electrophilic compound with glutathione (GSH). | Glutathione S-transferase (GST) |
| 2 | Removal of the glutamyl group from the glutathione conjugate. | γ-Glutamyltransferase (GGT) |
| 3 | Removal of the glycyl group to form a cysteine conjugate. | Dipeptidases |
| 4 | Acetylation of the cysteine conjugate to form the final mercapturic acid. | N-acetyltransferase (NAT) |
Contextualization of S-Phenylmercapturic Acid within Environmental and Occupational Health Research
S-Phenylmercapturic acid (SPMA) is a specific mercapturic acid that serves as a highly regarded biomarker for exposure to benzene (B151609). scielo.brontosight.ai Benzene is a known human carcinogen found in industrial settings, gasoline, and tobacco smoke. coresta.orgresearchgate.net In the body, a small fraction of absorbed benzene is metabolized to a reactive intermediate, benzene oxide, which is then detoxified through the mercapturic acid pathway, ultimately forming SPMA that is excreted in urine. ontosight.ai
SPMA is considered the most specific and sensitive biomarker for assessing low levels of benzene exposure. scielo.brneliti.com Unlike other benzene metabolites such as phenol (B47542) or trans,trans-muconic acid (t,t-MA), SPMA is not significantly influenced by diet or other chemicals, making it a more reliable indicator. scielo.brcoresta.orgneliti.com Its utility is well-established in both occupational health, for monitoring workers in industries like petrochemicals and gas stations, and in environmental health research for assessing exposure in the general population, including from sources like cigarette smoke. scielo.braacrjournals.orgtandfonline.com
The quantification of SPMA in urine typically requires highly sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). scielo.brontosight.ai To ensure the accuracy and precision of these measurements, an internal standard is used. S-Phenyl-d5-mercapturic acid , a deuterated version of SPMA where five hydrogen atoms are replaced with deuterium, is the ideal internal standard for this purpose. researchgate.netpublisso.de Because it is chemically identical to SPMA but has a different mass, it behaves identically during sample extraction and analysis, allowing it to correct for any sample loss or variability in the analytical process. scielo.brcdc.gov The use of this compound is essential for achieving the ruggedness and accuracy needed to quantify the very low levels of SPMA often found in biological samples. researchgate.net
| Biomarker | Parent Compound | Primary Exposure Sources | Analytical Method | Role of this compound |
| S-Phenylmercapturic acid (SPMA) | Benzene | Industrial emissions, gasoline, tobacco smoke, footwear industry. scielo.brneliti.com | LC-MS/MS scielo.br | Isotope-labeled internal standard for accurate quantification. researchgate.netpublisso.de |
| trans,trans-Muconic acid (t,t-MA) | Benzene | Industrial emissions, gasoline, tobacco smoke. coresta.org | LC-MS/MS | Not applicable. |
| Phenol | Benzene | Industrial emissions, some foods, other chemical exposures. coresta.orgnih.gov | GC-MS, LC-MS/MS | Not applicable. |
Properties
CAS No. |
1331906-27-4 |
|---|---|
Molecular Formula |
C11H13NO3S |
Molecular Weight |
244.32 |
IUPAC Name |
(2S)-2-acetamido-3-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m1/s1/i2D,3D,4D,5D,6D |
InChI Key |
CICOZWHZVMOPJS-WYDCHYGLSA-N |
SMILES |
CC(=O)NC(CSC1=CC=CC=C1)C(=O)O |
Synonyms |
N-Acetyl-S-phenyl-d5-L-cysteine; |
Origin of Product |
United States |
Biosynthesis and Biotransformation Pathways of S Phenylmercapturic Acid
Benzene (B151609) Metabolism to Reactive Intermediates
For benzene to be metabolized, it must first be converted into a more reactive form. This initial activation is a critical prerequisite for its subsequent detoxification and elimination from the body. iarc.froup.com
The primary and initial step in benzene metabolism is its oxidation to a highly reactive electrophilic intermediate, benzene oxide. iarc.frnih.govwikipedia.org This reaction is predominantly catalyzed by the cytochrome P450 monooxygenase system, with cytochrome P450 2E1 (CYP2E1) being the principal enzyme involved, primarily in the liver. oup.commdpi.comresearchgate.net While CYP2E1 is the main catalyst, other P450 isoforms may also contribute to this metabolic activation. iarc.frmdpi.com Benzene oxide exists in equilibrium with its valence tautomer, oxepin. researchgate.netnih.gov This epoxide is a pivotal branching point in benzene metabolism, capable of undergoing several different transformations, one of which is the mercapturic acid pathway. researchgate.netnih.gov
Glutathione (B108866) Conjugation and the Mercapturic Acid Pathway
Following the formation of the reactive benzene oxide, the mercapturic acid pathway is initiated. This detoxification route involves the conjugation of the reactive intermediate with the endogenous antioxidant glutathione (GSH). mdpi.comtandfonline.com
The conjugation of benzene oxide with glutathione is a crucial detoxification step catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). plos.orgmdpi.com These enzymes facilitate the nucleophilic attack of the sulfur atom in glutathione on the electrophilic epoxide ring of benzene oxide. ntu.edu.sgnih.gov Kinetic studies have demonstrated that different GST isozymes exhibit varying efficiencies in this reaction. Specifically, GSTT1 and GSTP1 have been identified as the primary catalysts for benzene oxide conjugation. nih.gov In contrast, GSTA1 and GSTM1 show significantly less activity towards benzene oxide, suggesting they play a minor role in this specific detoxification process. nih.gov The genetic makeup of an individual, particularly polymorphisms in GSTT1, can significantly influence the efficiency of this conjugation and the levels of urinary SPMA. plos.org
The enzymatic reaction catalyzed by GSTs results in the formation of a more polar and less toxic molecule, S-phenylglutathione (SPG). researchgate.netnih.gov This initial conjugate, also referred to as a benzene oxide glutathione S-conjugate, is the first product in the mercapturic acid pathway for benzene. nih.govtandfonline.com Its formation effectively neutralizes the reactive epoxide, preventing it from binding to and damaging cellular macromolecules like DNA and proteins. nih.gov
Role of Glutathione S-Transferases (GSTs) in Conjugation
Subsequent Biotransformation to S-Phenylmercapturic Acid
The journey from the initial glutathione conjugate to the final excretable mercapturic acid involves further metabolic processing. This final stage involves the sequential breakdown of the glutathione moiety. tandfonline.comsouthwales.ac.uk
The S-phenylglutathione conjugate undergoes a series of enzymatic cleavages to yield S-phenylmercapturic acid. southwales.ac.ukresearchgate.net This process is generally considered an inter-organ event, with the liver being the main site of initial conjugation and the kidneys playing a key role in the subsequent breakdown. tandfonline.com The first step is the removal of the glutamate (B1630785) residue, a reaction catalyzed by the enzyme gamma-glutamyltranspeptidase (GGT). scispace.comnih.govresearchgate.net The resulting cysteinyl-glycine conjugate is then acted upon by a dipeptidase, which cleaves the glycine (B1666218) residue. researchgate.nettaylorandfrancis.com This leaves an S-phenyl-L-cysteine conjugate. The final step in the formation of S-phenylmercapturic acid is the N-acetylation of the cysteine conjugate's amino group, a reaction catalyzed by a cysteine S-conjugate N-acetyltransferase. tandfonline.comsouthwales.ac.uk The resulting N-acetyl-S-phenyl-L-cysteine, or S-phenylmercapturic acid, is a water-soluble compound that is readily excreted in the urine. tandfonline.comoup.com
Key Enzymes in S-Phenylmercapturic Acid Biosynthesis
| Enzyme | Abbreviation | Function |
| Cytochrome P450 2E1 | CYP2E1 | Catalyzes the initial oxidation of Benzene to Benzene Oxide. iarc.froup.com |
| Glutathione S-Transferase | GST | Catalyzes the conjugation of Benzene Oxide with Glutathione. plos.orgnih.gov |
| Gamma-Glutamyltranspeptidase | GGT | Removes the glutamyl residue from the Glutathione conjugate. scispace.comresearchgate.net |
| Dipeptidase | Cleaves the glycyl residue from the cysteinyl-glycine conjugate. researchgate.nettaylorandfrancis.com | |
| Cysteine S-conjugate N-acetyltransferase | Catalyzes the N-acetylation of the S-phenyl-L-cysteine conjugate. tandfonline.comsouthwales.ac.uk |
N-Acetylation by N-Acetyltransferase
The final step in the metabolic pathway leading to the formation of S-Phenylmercapturic Acid (SPMA) is the N-acetylation of its precursor, S-phenyl-L-cysteine. This crucial biotransformation is catalyzed by the enzyme Cysteine S-conjugate N-acetyltransferase (EC 2.3.1.80). taylorandfrancis.comnih.gov This enzyme is part of the broader mercapturic acid pathway, which is a major route for the detoxification of electrophilic compounds.
The reaction involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of an S-substituted L-cysteine conjugate. wikipedia.org In the context of benzene metabolism, after benzene is oxidized to benzene oxide, it is conjugated with glutathione (GSH). nih.gov This conjugate is then sequentially broken down by enzymes like γ-glutamyltransferase and dipeptidases to yield S-phenyl-L-cysteine. taylorandfrancis.com Cysteine S-conjugate N-acetyltransferase then acts on S-phenyl-L-cysteine to produce the final, water-soluble, and excretable metabolite, S-Phenylmercapturic Acid. taylorandfrancis.comnih.gov
Acetyl-CoA + S-phenyl-L-cysteine → CoA + S-Phenylmercapturic Acid wikipedia.org
This acetylation step is essential for detoxification, converting the cysteine S-conjugate into a less toxic and more readily excretable mercapturic acid. taylorandfrancis.com
Methodologies for the Analytical Quantification of S Phenylmercapturic Acid and the Application of S Phenyl D5 Mercapturic Acid As an Internal Standard
Sample Collection and Preservation Protocols for Biological Matrices in Research (e.g., Urine)
Accurate analysis of S-Phenylmercapturic Acid (SPMA) begins with meticulous sample collection and preservation. Urine is the most common biological matrix used for monitoring benzene (B151609) exposure through SPMA analysis. dynacare.ca
For routine analysis, end-of-shift urine samples are typically collected in sterile containers. dynacare.canih.gov If analysis is not performed immediately, the samples should be refrigerated or frozen to maintain stability. cdc.govdynacare.ca Research indicates that SPMA in urine is stable for up to 90 days when stored at -20°C. scielo.br Some studies have shown stability for up to seven weeks at -20°C and for at least a month with several freeze/thaw cycles. cdc.govnih.gov One provider of analytical services states stability for 5 days at room temperature, 15 days when refrigerated, and 30 days when frozen at -20°C. nmslabs.com To prepare for analysis, frozen urine specimens are thawed to room temperature and mixed thoroughly to ensure homogeneity. cdc.govcdc.gov
| Parameter | Protocol | Source(s) |
| Sample Type | Urine | dynacare.ca |
| Container | Sterile plastic container | dynacare.canmslabs.com |
| Collection Time | End of work shift | dynacare.canih.gov |
| Storage Temperature | Refrigerated or frozen (-20°C) | cdc.govdynacare.caeurekakit.com |
| Stability | Up to 90 days at -20°C | scielo.br |
Advanced Sample Preparation Techniques
Proper sample preparation is critical for removing interferences and concentrating the analyte before instrumental analysis. The most common techniques for SPMA analysis include solid-phase extraction, liquid-liquid extraction, and acid hydrolysis.
Solid-Phase Extraction (SPE) Methodologies
Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of SPMA from urine samples. scielo.brnih.govresearchgate.netnih.gov This method involves passing the liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. Interferences are washed away, and the purified analyte is then eluted with a suitable solvent.
C18 cartridges are frequently employed for the SPE of SPMA. cdc.govnih.govnih.govmdpi.com The general procedure involves conditioning the cartridge, loading the acidified urine sample, washing the cartridge to remove impurities, and finally eluting the SPMA. nih.govrsc.org For instance, a common protocol involves conditioning a C18 cartridge with methanol (B129727) and an acetic acid solution, loading the urine sample (pH adjusted to ~4.5), washing with buffer and water, and then eluting the analytes with acetonitrile (B52724). rsc.org
Automated SPE methods using 96-well plates, such as the Oasis MAX (mix-mode anion exchange) plates, have been developed to increase sample throughput. nih.gov This automated approach, combined with fast liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the analysis of a large number of samples per day. nih.gov
Liquid-Liquid Extraction (LLE) Strategies
Liquid-Liquid Extraction (LLE) offers a cost-effective and efficient alternative to SPE for sample preparation in SPMA analysis. scielo.brresearchgate.netrsc.org This technique separates compounds based on their relative solubilities in two different immiscible liquids.
In a typical LLE procedure for SPMA, the urine sample is first acidified. scielo.brrsc.org An organic solvent, such as ethyl acetate (B1210297) or methyl-tert-butyl ether (MTBE), is then added. scielo.brrsc.orgrsc.org After vigorous mixing and centrifugation, the organic layer containing the SPMA is separated, and the solvent is evaporated. The residue is then reconstituted in a suitable solvent for analysis. scielo.br One study detailed a one-step LLE method where 500 µL of urine was mixed with the internal standard, acetic acid, and 3 mL of MTBE. scielo.br After homogenization and centrifugation, a portion of the supernatant was evaporated to dryness before being reconstituted for injection. scielo.br
Acid Hydrolysis Pre-treatment Procedures
A crucial step in the analysis of SPMA is the acid hydrolysis of its precursor, pre-S-phenylmercapturic acid (pre-SPMA). scielo.brresearchgate.net A significant portion of SPMA is excreted in the urine as pre-SPMA, which can be converted to SPMA through acid treatment. nih.govresearchgate.net This conversion is important to reduce variability in results that can arise from differences in urine pH. scielo.br
The degree of conversion from pre-SPMA to SPMA is dependent on the pH of the sample. researchgate.net Studies have shown that adjusting the urinary pH to between 0.5 and 1.0 with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4) ensures the complete conversion of pre-SPMA to SPMA. mdpi.comresearchgate.netresearchgate.net For example, a procedure might involve treating a 3 ml urine sample with 1 ml of 9M H2SO4 for 10 minutes. researchgate.net Another study noted that complete conversion was achieved at pH 1.1 after treatment with 37% HCl. researchgate.net This hydrolysis step increases the total amount of SPMA measured, thereby improving the sensitivity and reliability of the assay. nih.govresearchgate.net
Chromatographic Separation Technologies
Following sample preparation, chromatographic techniques are employed to separate SPMA from other components in the sample extract before detection. High-Performance Liquid Chromatography is the most common separation method used.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analytical determination of SPMA, often coupled with tandem mass spectrometry (LC-MS/MS) for highly sensitive and specific detection. scielo.brnih.govresearchgate.netwur.nl
The separation is typically achieved on a reversed-phase C18 column. scielo.brnih.govnih.gov The mobile phase usually consists of a mixture of an aqueous solution containing a small percentage of acid (like acetic or formic acid) and an organic solvent such as acetonitrile or methanol. scielo.brcdc.govuobaghdad.edu.iq A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation. cdc.govnih.gov
The use of an isotopically labeled internal standard, S-Phenyl-d5-mercapturic acid (SPMA-d5), is critical for accurate quantification. nih.govresearchgate.net SPMA-d5 has nearly identical chemical and physical properties to SPMA, so it co-elutes and experiences similar matrix effects, allowing for reliable correction of any analyte loss during sample preparation and analysis. nih.govwur.nl The detection is commonly performed using negative electrospray ionization (ESI-) with multiple reaction monitoring (MRM), tracking the transitions of m/z 238 → 109 for SPMA and m/z 243 → 114 for SPMA-d5. nih.govresearchgate.net
Modern HPLC methods are optimized for speed, with some achieving run times as short as 1.8 to 3 minutes, enabling high-throughput analysis. nih.govrsc.orgrsc.org
| Analytical Method Component | Details | Source(s) |
| Chromatography Type | High-Performance Liquid Chromatography (HPLC) | scielo.brnih.govresearchgate.netnih.govwur.nl |
| Column | Reversed-phase C18 | scielo.brnih.govnih.gov |
| Mobile Phase | Acetonitrile/water/acetic acid mixture | scielo.brcdc.govuobaghdad.edu.iq |
| Internal Standard | This compound (SPMA-d5) | nih.govresearchgate.net |
| Detection | Tandem Mass Spectrometry (MS/MS) | scielo.brnih.govresearchgate.net |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | nih.govnih.gov |
| MRM Transitions | SPMA: m/z 238 → 109; SPMA-d5: m/z 243 → 114 | nih.govresearchgate.net |
Gas Chromatography (GC)
Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), serves as a robust method for the determination of SPMA in biological samples, particularly urine. researchgate.netnih.gov To enhance volatility for GC analysis, SPMA typically requires a derivatization step. researchgate.netnih.gov A common approach involves methylation, for instance, using diazomethane (B1218177) or hydrochloric acid in methanol, to convert the carboxylic acid group into a methyl ester. researchgate.netnih.gov
Optimized GC-MS methods have demonstrated high sensitivity and specificity. For example, one method reported a limit of detection of 0.03 μg/L and a limit of quantification of 0.09 μg/L, showcasing its suitability for detecting low-level environmental and occupational exposures. researchgate.net The use of an internal standard, such as S-(p-fluorine)-phenylmercapturic acid, has been employed to ensure accuracy. nih.gov
Mass Spectrometric Detection Techniques
Mass spectrometry is a cornerstone for the sensitive and selective detection of SPMA. Various ionization and analysis techniques are employed to optimize the quantification process.
Tandem Mass Spectrometry (MS/MS) Approaches
Tandem mass spectrometry (MS/MS) is widely favored for SPMA analysis due to its high specificity and ability to minimize matrix interference. scielo.brnih.govnih.gov This technique involves the selection of a specific precursor ion of the analyte, its fragmentation, and the detection of a characteristic product ion. This process significantly enhances the signal-to-noise ratio, leading to lower detection limits. nih.gov LC-MS/MS methods are particularly common, combining the separation power of liquid chromatography with the specificity of tandem mass spectrometry. scielo.brnih.govrsc.org
Electrospray Ionization (ESI) Modes (e.g., Negative Ion Mode)
Electrospray ionization (ESI) is a soft ionization technique frequently used to interface liquid chromatography with mass spectrometry for the analysis of polar molecules like SPMA. nih.govnih.govoup.com ESI is often operated in the negative ion mode for SPMA analysis, as this mode provides a strong signal for the deprotonated molecule [M-H]⁻. nih.govrsc.orgcdc.gov The use of negative ion mode ESI-MS/MS has been shown to be highly effective for the quantitative analysis of SPMA in human urine. nih.govnih.gov
Multiple Reaction Monitoring (MRM) for Enhanced Selectivity
Multiple Reaction Monitoring (MRM) is a scan mode in tandem mass spectrometry that offers exceptional selectivity and sensitivity for quantitative analysis. scielo.brnih.govcdc.gov In an MRM experiment, specific precursor-to-product ion transitions are monitored for the analyte and its isotopically labeled internal standard. scielo.brnih.gov For SPMA, a common transition is m/z 238 → 109. scielo.brnih.gov For the deuterated internal standard, this compound, the corresponding transition is m/z 243 → 114. scielo.brnih.gov This high degree of specificity makes MRM the gold standard for biomonitoring studies. scielo.brresearchgate.net
Role of this compound as an Isotopically Labeled Internal Standard
The use of an isotopically labeled internal standard is crucial for accurate quantification in mass spectrometry-based assays. This compound, where five hydrogen atoms on the phenyl ring are replaced by deuterium, is the ideal internal standard for SPMA analysis. nih.govmedchemexpress.comscbt.com
Synthesis and Purity Assessment of this compound for Research Applications
This compound is synthesized for use as an internal standard in research and analytical applications. medchemexpress.comscbt.com Its synthesis involves the use of deuterated precursors. The purity of the synthesized this compound is critical for its function as an internal standard. Purity is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) to ensure the absence of unlabeled SPMA and other impurities. chemodex.com Commercially available standards of this compound are often provided with a certificate of analysis detailing their purity. medchemexpress.com The stability of the deuterated standard is also important, and it is typically stored at low temperatures, such as -20°C, to maintain its integrity. chemodex.com
The table below summarizes the key analytical parameters for the quantification of S-Phenylmercapturic Acid.
| Parameter | Technique/Method | Details |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Requires derivatization (e.g., methylation). researchgate.netnih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High specificity and sensitivity. scielo.brnih.govnih.gov | |
| Ionization Mode | Electrospray Ionization (ESI) - Negative Ion Mode | Provides strong signal for the deprotonated molecule [M-H]⁻. nih.govrsc.orgcdc.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Monitors specific precursor-to-product ion transitions for enhanced selectivity. scielo.brnih.govcdc.gov |
| Internal Standard | This compound | Isotopically labeled standard for accurate quantification. nih.govmedchemexpress.comscbt.com |
Calibration Curve Development and Linearity Assessment
A fundamental aspect of quantitative analysis is the development of a calibration curve to establish the relationship between the analyte concentration and the instrumental response. For SPMA analysis, calibration curves are typically constructed by plotting the ratio of the peak area of SPMA to the peak area of the internal standard (SPMA-d5) against the nominal concentration of the calibrators. scielo.br
Linearity is a critical performance characteristic of the calibration curve, indicating that the response is directly proportional to the concentration over a defined range. Research studies have consistently demonstrated excellent linearity for SPMA quantification methods using SPMA-d5 as an internal standard. nih.govrsc.org For instance, one study reported a linear range of 0.5 to 500 ng/mL with a correlation coefficient (r) greater than 0.99. scielo.brscienceopen.com Another method showed good linearity from 0.2 to 200 ng/mL. rsc.orgresearchgate.net The use of a weighted least-squares linear regression model, often with a weighting factor of 1/concentration, is a common practice to ensure accuracy across the entire calibration range. researchgate.net
Table 1: Examples of Linear Ranges in SPMA Quantification
| Linear Range | Internal Standard | Analytical Method | Reference |
|---|---|---|---|
| 0.5 - 500 ng/mL | SPMA-d5 | LC-MS/MS | scielo.brscienceopen.com |
| 0.2 - 200 ng/mL | SPMA-d2 | LC-MS/MS | rsc.orgresearchgate.net |
| 0.4 - 200 ng/mL | SPMA-d5 | LC-MS/MS | nih.gov |
| 5 - 320 µg/L | Not specified | HPLC-MS | nih.gov |
| 0.1 - 200.0 µg/L | Not specified | UHPLC-MS/MS | nih.gov |
| 0.5 - 20 µg/mL | Benzoic Acid | HPLC-PDA | uobaghdad.edu.iq |
Impact on Method Accuracy and Precision
The incorporation of SPMA-d5 as an internal standard significantly enhances the accuracy and precision of analytical methods for SPMA quantification. Accuracy refers to the closeness of a measured value to the true value, while precision reflects the degree of agreement among repeated measurements.
The use of a deuterated internal standard is essential for compensating for random and systematic errors that can occur during sample preparation and analysis, thereby improving both precision and accuracy. scielo.br Studies have consistently reported high levels of accuracy and precision in methods utilizing SPMA-d5. For example, one validated method demonstrated accuracy ranging from 91.4% to 105.2% and precision (expressed as the coefficient of variation, CV%) between 4.73% and 9.96%. scielo.brscienceopen.com Another study reported a relative error of less than 7.5% and a relative standard deviation of less than 6.5% for quality control samples. nih.gov
Table 2: Reported Accuracy and Precision in SPMA Analysis with Internal Standards
| Accuracy | Precision (CV%) | Internal Standard | Reference |
|---|---|---|---|
| 91.4 - 105.2% | 4.73 - 9.96% | SPMA-d5 | scielo.brscienceopen.com |
| < 7.5% (relative error) | < 6.5% (RSD) | SPMA-d5 | nih.gov |
| < 6.9% (relative error) | < 8.1% | SPMA-d2 | rsc.orgresearchgate.net |
| 99 - 110% | ≤ 5.3% (RSD) | Not specified | nih.gov |
| 97.0 - 105.0% | < 6.0% (RSD) | Not specified | nih.gov |
| 83.4 - 102.8% (recovery) | < 10% | Not specified | nih.gov |
Correction for Matrix Effects and Ion Suppression in Quantitative Analysis
Biological samples like urine are complex matrices containing numerous endogenous compounds that can interfere with the analysis of the target analyte. oup.com In LC-MS/MS analysis, these matrix components can cause ion suppression or enhancement, where the ionization efficiency of the analyte is either decreased or increased, leading to inaccurate quantification. nih.gov
The use of a stable isotope-labeled internal standard like SPMA-d5 is a highly effective strategy to correct for these matrix effects. scielo.brunimi.it Since SPMA-d5 has nearly identical physicochemical properties to the native SPMA, it co-elutes from the chromatography column and experiences similar ion suppression or enhancement. oup.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is normalized, leading to more accurate and reliable results. scielo.br
Research has shown that while significant ion suppression can be observed for SPMA in urine samples, the use of a deuterated internal standard effectively compensates for this, with the matrix effect being reduced to a range of -7.8% to 3.5% in one study. scielo.br
Method Validation and Performance Characteristics in Research Contexts
The validation of analytical methods is a critical process to ensure that the method is suitable for its intended purpose. This involves a series of experiments to evaluate various performance characteristics.
Analytical Specificity and Selectivity
Specificity and selectivity refer to the ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as metabolites, impurities, and matrix components. austinpublishinggroup.com In the context of SPMA analysis, LC-MS/MS methods demonstrate high selectivity through the use of specific chromatographic conditions and tandem mass spectrometric detection. scielo.brnih.gov
The selectivity of the method is often confirmed by the absence of interfering peaks at the retention time of SPMA and its internal standard in blank urine samples. scielo.br The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry further enhances selectivity by monitoring specific precursor-to-product ion transitions for both SPMA (e.g., m/z 238 → 109) and SPMA-d5 (e.g., m/z 243 → 114). nih.gov
Detection and Quantification Limits in Research Applications
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters are crucial for assessing low levels of benzene exposure. scielo.br
Methods employing LC-MS/MS with SPMA-d5 as an internal standard have achieved low detection and quantification limits, making them suitable for biomonitoring studies. For example, some studies have reported an LOQ as low as 0.2 ng/mL. rsc.orgresearchgate.net Another study established an LOD of approximately 0.2 ng/mL. nih.gov
Table 3: Detection and Quantification Limits for SPMA
| LOD | LOQ | Analytical Method | Reference |
|---|---|---|---|
| ~0.2 ng/mL | - | HPLC-MS/MS | nih.gov |
| - | 0.2 ng/mL | LC-MS/MS | rsc.orgresearchgate.net |
| 1.2 µg/L | - | HPLC-MS | nih.gov |
| 0.03 ng/mL | 0.1 ng/mL | LC-MS/MS | hkbpublications.com |
| 0.02 µg/L | 0.084 µg/L | UHPLC-MS/MS | nih.gov |
| 0.22 µg/L | 0.68 µg/L | HPLC with fluorometric detector | nih.gov |
Inter-day and Intra-day Precision and Accuracy
Inter-day precision and accuracy are assessed by analyzing samples on different days, while intra-day (or intra-assay) precision and accuracy are determined by analyzing samples within the same day. These parameters evaluate the reproducibility of the method over time and within a single analytical run.
Numerous studies have demonstrated excellent inter-day and intra-day precision and accuracy for the quantification of SPMA using methods with SPMA-d5. For instance, one study reported intra-assay precision ranging from 4.73% to 9.21% and inter-assay precision from 5.85% to 9.96%. scielo.br Another study found intra- and inter-day precisions to be less than 8.1% with a relative error of less than 6.9%. rsc.orgresearchgate.net These findings underscore the robustness and reliability of these analytical methods for research applications.
Table 4: Inter-day and Intra-day Precision of SPMA Quantification
| Intra-day Precision (CV%) | Inter-day Precision (CV%) | Reference |
|---|---|---|
| 4.73 - 9.21% | 5.85 - 9.96% | scielo.br |
| < 8.1% | < 8.1% | rsc.orgresearchgate.net |
| < 7% | < 7% | nih.gov |
| < 6.5% (RSD) | < 6.5% (RSD) | nih.gov |
| < 10% | < 10% | nih.gov |
Sample Stability Investigations for Research Sample Handling
The stability of S-Phenylmercapturic Acid (SPMA) in biological samples is a critical factor for ensuring the accuracy of biomonitoring data, particularly in large-scale or long-term studies where immediate analysis may not be feasible. Research into the stability of SPMA under various storage conditions provides essential guidance for proper sample handling and preservation.
Studies have demonstrated that SPMA is stable in urine for extended periods when stored at low temperatures. One investigation found that SPMA in urine samples was stable for up to 90 days when stored at -20°C. scielo.br Another study reported stability for at least seven weeks at the same temperature. nih.gov For longer-term storage, freezing is recommended. cdc.gov It has also been noted that SPMA can endure several freeze-thaw cycles without significant degradation. cdc.gov When stored at 2-8°C, SPMA in urine is stable for up to 48 hours. bsn-srl.it
The presence of a precursor, pre-S-phenylmercapturic acid (pre-SPMA), in urine can impact the quantification of SPMA. nih.gov Pre-SPMA can convert to SPMA, particularly under acidic conditions, which can be influenced by the urine's pH and storage conditions. nih.gov To address this, some analytical methods intentionally convert pre-SPMA to SPMA through acidification prior to analysis to measure total SPMA. nih.gov The type of acid used for this conversion, such as hydrochloric acid or sulfuric acid, can also affect the final quantified concentration.
The following table summarizes findings from various studies on the stability of SPMA in urine under different storage conditions.
| Storage Condition | Duration of Stability | Reference |
|---|---|---|
| -20°C | 90 days | scielo.br |
| -20°C | 7 weeks | nih.gov |
| -20°C | More than 4 weeks | eurekakit.com |
| -20°C | At least one month | cdc.gov |
| 2-8°C | 48 hours | bsn-srl.it |
| Room Temperature (in autosampler) | Stable | cdc.gov |
Emerging and High-Throughput Analytical Platforms for Mercapturic Acid Analysis
The need to analyze a large number of samples in epidemiological and occupational health studies has driven the development of high-throughput analytical platforms for mercapturic acids. nih.govnih.govunimi.it These platforms aim to increase sample throughput, reduce analysis time, and decrease costs without compromising analytical performance. nih.gov
A significant advancement in this area is the multiplexing of analytical methods, allowing for the simultaneous quantification of multiple mercapturic acids in a single run. nih.govunimi.it Researchers have successfully developed and validated LC-MS/MS methods capable of measuring up to 18 different mercapturic acids, which are metabolites of various toxicants like acrolein, acrylamide, benzene, and toluene. nih.gov These methods often employ simplified and rapid sample preparation procedures, such as dilute-and-shoot or 96-well plate-based solid-phase extraction (SPE), to further accelerate the analytical workflow. nih.govnih.gov
The use of ultra-high-performance liquid chromatography (UHPLC) has also contributed to the development of high-throughput methods. rsc.org UHPLC systems, with their ability to use smaller particle size columns, can achieve faster separations and higher resolution compared to conventional HPLC. One such method, coupled with two-dimensional separation, has been developed for the determination of SPMA. rsc.org
Emerging platforms are also exploring different ionization techniques and high-resolution mass spectrometry (HRMS) to improve the detection and identification of a wider range of mercapturic acids, a field of study sometimes referred to as the "mercapturome". umn.eduacs.org While negative ion mode electrospray ionization is most common for mercapturic acid analysis, positive ion mode is also being investigated for its potential to provide enhanced structural information. umn.eduacs.org HRMS offers more specific and accurate mass measurements, which aids in the confident identification of known and novel mercapturic acids. umn.eduacs.org
The following table highlights key features and findings of emerging and high-throughput analytical platforms for mercapturic acid analysis.
| Platform/Methodology | Key Features | Research Findings | Reference |
|---|---|---|---|
| Multiplex LC-MS/MS | Simultaneous analysis of 18 mercapturic acids. Minimal sample cleanup. | Validated according to FDA guidelines, showing excellent robustness, accuracy, and sensitivity. Applied to a clinical study with smokers and non-smokers. | nih.gov |
| High-Throughput HPLC-ESI-MS/MS | 96-well plate SPE for sample cleanup. Requires only 200 µL of urine. | High sensitivity with LOQ values of 0.5 and 10 ng/ml for MHBMA and DHBMA, respectively. Good intra- and inter-day precision and accuracy. | nih.gov |
| UPLC with 2D Separation | Gradient separation on two C18 core-shell columns. | Achieved a limit of detection of 1 µg/L and a limit of quantification of 2 µg/L for SPMA. | rsc.org |
| High-Resolution Mass Spectrometry (HRMS) | More specific and accurate mass measurements. | Aids in the discovery and confident identification of novel mercapturic acids. | umn.eduacs.org |
Toxicokinetic Research of S Phenylmercapturic Acid
Elimination Half-Life Determinations in In Vivo Studies (Non-Human Animal Models)
The elimination half-life of a substance is a critical parameter in toxicokinetics, indicating the time required for its concentration in the body to be reduced by half. While the elimination half-life of S-Phenylmercapturic Acid (SPMA) has been determined in humans to be approximately 9 hours nih.govresearchgate.net, specific half-life values for SPMA in non-human animal models such as rats and mice are not extensively reported in the reviewed scientific literature.
However, kinetic parameters for the parent compound, benzene (B151609), and other chemicals have been established in these models. For instance, after inhalation exposure in rats, benzene's elimination from the blood is rapid, with a reported half-life of 0.5 hours ser.nl. Studies modeling the toxicokinetics of other compounds in rats and mice have determined elimination half-lives, demonstrating the feasibility of such analyses Current time information in IN.nih.govsrce.hr. For example, in mice, the elimination half-life (t½) of α-amanitin and β-amanitin was found to be between 2.4 and 2.8 hours nih.gov. In rats, the elimination of another compound, pseudocumene, was modeled with half-lives for different phases ranging from minutes to over an hour lodz.pl.
Excretion Kinetics and Patterns in Biological Samples
The excretion of S-Phenylmercapturic Acid (SPMA) has been primarily studied through the analysis of urine in animal models following exposure to benzene. These studies reveal consistent patterns of excretion that are crucial for understanding its behavior as a biomarker.
In studies using Sprague-Dawley rats, the urinary excretion of SPMA was examined following intraperitoneal administration of benzene over a range of doses. Research showed that the excretion of benzene metabolites, including SPMA, peaked on the first day after administration, indicating a prompt metabolic conversion and subsequent elimination sjweh.fi.
Further investigations involving inhalation exposure in rats provided more detail on the excretion timeline. In one study, rats were exposed to benzene vapor for 8 hours, and urine was collected during the exposure period and for 24 hours afterward. A significant correlation was observed between the total uptake of benzene and the amount of SPMA excreted in the urine, confirming that urinary SPMA levels directly reflect the absorbed dose nj.gov. Another study on rats administered benzene orally monitored SPMA concentrations in urine at 3-hour intervals over a 30-hour period, demonstrating that excretion is a dynamic process that can be tracked over time researchgate.net.
In mice orally administered radiolabeled benzene, urine was identified as the primary route of elimination, particularly at lower doses. At a dose of 10 mg/kg, urinary excretion accounted for the majority of the eliminated radioactivity cdc.gov. This highlights the importance of the renal pathway for clearing benzene metabolites, including SPMA, from the body. The formation of SPMA itself is a result of benzene's biotransformation in the liver, where it is metabolized to benzene oxide, which then reacts with glutathione (B108866) to produce less toxic metabolites like SPMA that are ultimately excreted in the urine nih.gov.
Influence of Exposure Duration and Concentration on Excretion Profiles
The excretion of S-Phenylmercapturic Acid (SPMA) is significantly influenced by both the concentration and duration of exposure to benzene. In vivo studies in animal models have consistently demonstrated a dose-dependent relationship.
In rats, a significant correlation exists between the administered dose of benzene and the subsequent urinary excretion of SPMA. This relationship has been observed following both inhalation and intraperitoneal administration of benzene at various concentrations sjweh.finj.gov. For example, in an inhalation study where rats were exposed to benzene concentrations ranging from 1 to 500 ppm, the amount of SPMA excreted in urine showed a clear and significant correlation with the benzene uptake nj.gov.
Similar dose-response patterns have been confirmed in mice. In one study, the urinary concentration of SPMA increased in a dose-dependent manner in mice exposed to benzene via inhalation at concentrations of 1, 10, and 100 ppm researchgate.net. This confirms that as the exposure level increases, so does the output of this specific metabolite, up to a certain point.
However, the metabolic pathways responsible for producing SPMA can become saturated at high benzene concentrations. Studies in both rats and mice have shown that as the oral or inhalation dose of benzene increases to high levels (e.g., above 15-50 mg/kg), the metabolic capacity becomes overwhelmed cdc.gov. Consequently, a larger fraction of the absorbed benzene is exhaled unchanged, and the percentage of the dose that is converted to urinary metabolites, including SPMA, decreases. For instance, in mice, the percentage of an absorbed benzene dose biotransformed into urinary SPMA is estimated to be between 0.005% and 0.3%, and this percentage tends to decrease as the exposure concentration rises lodz.pl. This non-linear relationship is a critical factor in high-dose toxicokinetic modeling.
| Animal Model | Exposure Route | Exposure Concentration/Dose | Observed Effect on SPMA Excretion | Reference |
|---|---|---|---|---|
| Rat (Sprague-Dawley) | Inhalation | 1 - 500 ppm | Significant positive correlation between benzene uptake and urinary SPMA. | nj.gov |
| Rat (Sprague-Dawley) | Intraperitoneal | 0.88 - 800 mg/kg | Significant relationship between benzene concentration and urinary SPMA. | sjweh.fi |
| Mouse | Inhalation | 1, 10, 100 ppm | Urinary SPMA increased in a dose-response manner. | researchgate.net |
| Mouse | Oral | > 50 mg/kg | Metabolism becomes saturated, leading to a lower percentage of dose excreted as metabolites. | cdc.gov |
| Human (for comparison) | Inhalation | 0.06 - 122 ppm | Percentage of benzene biotransformed to SPMA decreased with increasing concentration. | lodz.pl |
Comparative Toxicokinetic Studies of Benzene Metabolites
The metabolism of benzene is complex, yielding several metabolites that are excreted in urine. S-Phenylmercapturic Acid (SPMA) is a minor metabolite, and its toxicokinetics are often evaluated in comparison to more abundant metabolites like phenol (B47542) and trans,trans-muconic acid (tt-MA).
In a study involving rats, the urinary excretion of both phenol and SPMA was measured following benzene administration. The research found that when rats were co-exposed to toluene, the metabolism of benzene was suppressed, which delayed the excretion of both phenol and SPMA researchgate.net. Another study in rats exposed to benzene via inhalation also measured both SPMA and phenol, noting a significant correlation between benzene uptake and the excretion of both metabolites nj.gov.
Quantitative studies in mice provide a clear comparison of the metabolic output. After a single oral dose of radiolabeled benzene (10 mg/kg), the major urinary metabolites were hydroquinone (B1673460) glucuronide (40% of the dose), phenylsulfate (28%), and muconic acid (15%). In contrast, SPMA (as L-Phenyl-N-acetyl cysteine) accounted for a much smaller fraction, at only 0.5% of the dose cdc.gov. This underscores that the glutathione conjugation pathway leading to SPMA is a minor route of benzene metabolism compared to the pathways producing phenols and muconic acid.
While direct half-life comparisons in animal models are scarce, studies in humans have found that SPMA has a longer apparent elimination half-life (9.1 hours) compared to tt-MA (5.0 hours) nih.gov. This longer half-life suggests that SPMA may be a more reliable biomarker for assessing intermittent or lower-level exposures nih.govresearchgate.net. In rats, the excretion of both SPMA and tt-MA was found to peak on the first day after benzene administration sjweh.fi. The detoxification pathways in rodents that produce SPMA are considered to be of high affinity but low capacity, whereas the pathways leading to other metabolites like muconaldehyde are of low affinity and high capacity ser.nl. This difference in enzyme kinetics contributes to the varying proportions of metabolites produced at different exposure levels.
| Metabolite | Percentage of Administered Dose Excreted in Urine | Reference |
|---|---|---|
| Hydroquinone Glucuronide | 40% | cdc.gov |
| Phenylsulfate | 28% | cdc.gov |
| Muconic Acid | 15% | cdc.gov |
| S-Phenylmercapturic Acid (SPMA) | 0.5% | cdc.gov |
Research Applications of S Phenylmercapturic Acid in Exposure Science
Assessment of Low-Level Benzene (B151609) Exposure in Occupational Settings
S-Phenylmercapturic acid is recognized as a highly effective biomarker for monitoring low-level occupational exposure to benzene. nih.gov Traditional biomarkers like phenol (B47542) are unreliable for airborne benzene concentrations below 5 parts per million (ppm). nih.govbmj.com In contrast, S-PMA allows for the reliable determination of benzene exposures down to approximately 0.3 ppm (as an 8-hour time-weighted average), owing to its superior specificity. bmj.comnih.gov
Research studies across various industries, including petrochemical plants, oil refineries, and for occupations like traffic police and gas station attendants, have validated the use of S-PMA. tandfonline.comnih.govaacrjournals.org A strong correlation has been established between the concentration of airborne benzene and the levels of S-PMA in end-of-shift urine samples. nih.govnih.gov For instance, an 8-hour exposure to 1 ppm of benzene corresponds to an average urinary S-PMA concentration of approximately 46-47 micrograms per gram of creatinine (B1669602) (µg/g creatinine). nih.govnih.gov Even at very low exposure levels, S-PMA shows a dose-related increase. mdpi.com In a study of oil refinery workers exposed to benzene concentrations below 0.1 ppm, S-PMA demonstrated a strong correlation with airborne benzene levels, proving its utility for compliance checking with modern, lower occupational exposure limits. mdpi.com
| Worker Group | Median Airborne Benzene Exposure (µg/m³) | Median/Mean Urinary S-PMA (µg/g creatinine) | Key Finding | Reference |
|---|---|---|---|---|
| Gas Station Attendants | 61 | Not specified | Workers had higher benzene exposure than controls. | aacrjournals.org |
| Traffic Policemen | 22 | 0.35 (non-smokers) | S-PMA levels corresponded to low environmental exposures. | tandfonline.comaacrjournals.org |
| Petrochemical Workers | Varied (<0.003–924) | 1.14 (non-smokers) | Demonstrated S-PMA's utility across a wide range of low-level exposures. | tandfonline.com |
| Oil Refinery Workers | <0.1 ppm | <0.5–3.96 | S-PMA showed a strong correlation (r=0.812) with airborne benzene. | mdpi.com |
Characterization of Environmental Benzene Exposure Levels
Beyond the workplace, S-PMA is a valuable tool for characterizing benzene exposure from environmental sources, such as urban air pollution and proximity to industrial areas. sjweh.firesearchgate.net Studies have successfully used urinary S-PMA to assess exposure in the general population, including groups like elementary schoolchildren living in industrial zones. sjweh.fi These studies found that S-PMA levels were higher in children from petrochemical industrial areas compared to those from a reference area with no known pollution sources, indicating its effectiveness in detecting environmental contamination. sjweh.fi
The sensitivity of S-PMA allows it to detect benzene intake from ubiquitous sources that contribute to background exposure levels in the general population. bmj.com For example, S-PMA was detectable in the urine of 20 out of 38 non-smoking control individuals with no occupational exposure, highlighting its ability to measure low-level environmental uptake. bmj.comnih.gov
Differentiation from Background Exposure Sources (e.g., Smoking-Related Benzene Exposure)
A significant challenge in exposure science is distinguishing occupational exposure from background sources, with tobacco smoke being a major contributor to benzene intake. aacrjournals.orgresearchgate.net S-PMA has proven to be a sufficiently specific biomarker to differentiate between smokers and non-smokers. nih.govoup.com Multiple studies have shown that urinary S-PMA levels are significantly and consistently higher in smokers compared to non-smokers, often by a factor of two to eight. nih.govaacrjournals.orgnih.gov
In one study, the mean urinary S-PMA in moderate smokers from a control group was 1.71 µmol/mol creatinine, compared to 0.94 µmol/mol creatinine in non-smokers. nih.gov This clear distinction allows researchers to account for the confounding effect of smoking when assessing occupational exposure. researchgate.net For low levels of benzene exposure, smoking can be the primary source of intake, and S-PMA effectively quantifies this contribution. researchgate.netamegroups.org Upon smoking cessation, urinary S-PMA levels drop by approximately 90% within three days, confirming its direct relationship with tobacco smoke exposure. amegroups.orgacs.org
| Study Population | Mean S-PMA in Smokers (µg/g creatinine) | Mean S-PMA in Non-Smokers (µg/g creatinine) | Significance | Reference |
|---|---|---|---|---|
| Control Workers | 3.61 | 1.99 | S-PMA was more specific and sensitive than tt-MA in distinguishing smoking status. | bmj.comnih.gov |
| General Population | 9.1 | 4.8 | Smokers had 1.9-fold higher mean S-PMA levels (P = 0.02). | nih.gov |
| Petrochemical Workers (Controls) | 1.71 (µmol/mol creatinine) | 0.94 (µmol/mol creatinine) | Specificity was sufficient to discriminate between smokers and non-smokers (p = 0.013). | nih.gov |
Integration with Physiologically-Based Kinetic (PBK) Modeling for Exposure Reconstruction
Physiologically-based kinetic (PBK) or pharmacokinetic models are mathematical tools used to simulate the absorption, distribution, metabolism, and excretion of chemicals in the body. Integrating biomarker data like urinary S-PMA concentrations into these models enhances their accuracy for exposure reconstruction. mdpi.com By using a simplified pharmacokinetic model, researchers can back-calculate the daily intake of benzene and estimate airborne benzene exposure levels based on the amount of S-PMA excreted in the urine. mdpi.com
This approach is particularly valuable for estimating personal exposure levels when direct air monitoring is not feasible. mdpi.com Studies have shown that the back-calculated airborne benzene levels derived from S-PMA are reliable for assessing non-professional or environmental benzene exposure. mdpi.com The elimination half-life of S-PMA, which is approximately 9 hours, is a key parameter in these models, making it suitable for assessing exposure over a typical work shift. nih.govnih.gov
Investigation of Genetic Polymorphisms in Benzene Metabolism and S-PMA Formation (e.g., GSTs)
The formation of S-PMA from its precursor, benzene oxide, is catalyzed by glutathione (B108866) S-transferase (GST) enzymes, particularly GSTT1 and GSTM1. plos.orgsemanticscholar.org Genetic polymorphisms, such as the deletion of the GSTT1 and GSTM1 genes (null genotypes), can significantly influence an individual's capacity to metabolize benzene, thereby affecting urinary S-PMA levels. plos.orgberkeley.edu
Numerous studies have confirmed that individuals with the GSTT1-positive (active) genotype excrete significantly higher levels of S-PMA compared to those with the GSTT1-null genotype, given the same benzene exposure. nih.govnih.govresearchgate.net The GSTT1 deletion can account for a substantial portion of the variability in S-PMA levels among individuals, explaining between 14.2% and 31.6% of the variance in smokers. plos.orgsemanticscholar.org The GSTM1 deletion has a more modest, though still significant, effect. plos.org This research underscores the importance of considering an individual's genetic makeup when using S-PMA as a biomarker for quantitative risk assessment, as genotype can alter the relationship between exposure dose and biomarker level. nih.govresearchgate.net For instance, in GSTT1-null individuals, the average S-PMA excretion is about 50% of that in individuals with the active gene for the same level of benzene exposure. nih.gov
| Study Population | Finding | Reference |
|---|---|---|
| Multiethnic Cohort (Smokers) | The GSTT1 deletion explained 14.2–31.6% of the variance in S-PMA levels. | plos.orgsemanticscholar.org |
| Benzene-Exposed Workers | Only the GSTT1 genotype was significantly related to the level and dose-related production of S-PMA. | nih.gov |
| Oil Refinery Workers | In non-smokers, GSTT1-null genotypes had lower S-PMA levels than positive genotypes. | nih.gov |
| Benzene-Exposed Chinese Workers | The GSTT1 genotype needs to be considered when using S-PMA to estimate personal exposure levels. | researchgate.net |
Comparative Efficacy of S-PMA Versus Other Benzene Metabolites as Biomarkers in Research Studies (e.g., Trans,trans-Muconic Acid, Phenol)
The utility of S-PMA as a biomarker is often evaluated by comparing it to other urinary metabolites of benzene, primarily trans,trans-muconic acid (tt-MA) and phenol. nih.govnih.gov Phenol is considered obsolete for monitoring low-level exposure (<5 ppm) due to high background levels from diet and other sources. nih.govbmj.com
The comparison between S-PMA and tt-MA is more nuanced. While both are sensitive biomarkers and their concentrations correlate well at higher exposures, S-PMA is consistently found to be superior for low-level exposure (<1 ppm) due to its greater specificity. nih.govbmj.comnih.gov A key issue with tt-MA is that it is also a metabolite of sorbic acid, a common food preservative, which can lead to high background levels and confound the assessment of benzene exposure. researchgate.net In contrast, S-PMA is derived almost exclusively from benzene metabolism. bioline.org.br
Furthermore, S-PMA has a longer elimination half-life (around 9 hours) compared to tt-MA (around 5 hours). nih.govnih.gov This makes S-PMA a more reliable biomarker for monitoring exposures over longer work shifts (e.g., 12 hours) as its concentration in urine provides a more integrated measure of the exposure period. nih.govnih.gov While tt-MA may be suitable for monitoring exposures above 1 ppm, S-PMA is the biomarker of choice for accurately assessing occupational and environmental exposures in the sub-ppm range. bmj.comnih.govmdpi.com
| Biomarker | Advantages | Disadvantages | Optimal Exposure Range | Reference |
|---|---|---|---|---|
| S-Phenylmercapturic Acid (S-PMA) | - High specificity (not from diet)
| - More complex analytical methods
| Reliable down to ~0.3 ppm | nih.govnih.govbmj.comnih.gov |
| trans,trans-Muconic Acid (tt-MA) | - Sensitive biomarker
| - Low specificity (metabolite of sorbic acid)
| > 1 ppm | nih.govbmj.comnih.govimpactfactor.org |
| Phenol | - Historically used | - Very low specificity (diet, other sources)
| > 5 ppm | nih.govnih.govnih.gov |
| Urinary Benzene (U-benzene) | - Highly specific
| - Requires special collection to avoid contamination/evaporation | < 0.15 ppm | aacrjournals.orgresearchgate.netimpactfactor.org |
Future Directions and Research Challenges in S Phenylmercapturic Acid Studies
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
The accurate quantification of S-PMA, especially at low environmental and occupational exposure levels, is paramount for health risk assessment. wur.nl Future research will focus on pushing the boundaries of analytical sensitivity and specificity.
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the current gold standard for S-PMA analysis, offering high sensitivity and specificity without the need for derivatization. scielo.brrsc.org The incorporation of isotopically labeled internal standards like S-PMA-d5 is essential to compensate for matrix effects and variations during sample preparation, thereby improving precision and accuracy. nih.govscielo.br
Future efforts will likely concentrate on:
Micro-flow and Nano-flow LC-MS/MS: Miniaturizing chromatography systems can increase sensitivity, allowing for the detection of even lower concentrations of S-PMA from smaller sample volumes.
High-Resolution Mass Spectrometry (HRMS): While tandem MS (MS/MS) is highly specific, HRMS offers an additional layer of confidence by providing highly accurate mass measurements, which can help eliminate potential interferences.
Improved Sample Preparation: Innovations in sample preparation, such as the development of novel solid-phase extraction (SPE) materials or automated liquid-liquid extraction (LLE) protocols, can increase throughput and recovery while reducing costs and analysis time. nih.govscielo.br
Direct Analysis Methods: Exploring techniques that minimize or eliminate sample preparation, such as direct urine injection or paper spray ionization, could revolutionize rapid screening for benzene (B151609) exposure.
A comparison of current and emerging analytical approaches is detailed in the table below.
| Feature | GC-MS | HPLC-Fluorimetry | LC-MS/MS | Future Techniques (e.g., Nano-LC-HRMS) |
| Internal Standard | S-PMA-d5 often used | Not always standard | S-PMA-d5 is critical nih.govscielo.br | S-PMA-d5 or other labeled standards essential |
| Sensitivity | Good, but may require derivatization oup.com | Moderate, with LOQ ~0.68μg/L nih.gov | High, with LOQ ~0.2 ng/mL rsc.org | Potentially sub-ng/mL to pg/mL |
| Specificity | High | Prone to interferences | Very High (MRM mode) researchgate.net | Extremely High (Accurate Mass) |
| Sample Prep | Laborious, requires derivatization scielo.br | Multi-step, includes SPE and derivatization nih.gov | Streamlined (SPE or LLE) nih.govscielo.br | Aiming for simplification/automation |
| Throughput | Moderate | Low to Moderate | High, with run times as low as 3 mins nih.gov | Potentially very high with direct methods |
GC-MS: Gas Chromatography-Mass Spectrometry; HPLC: High-Performance Liquid Chromatography; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; LOQ: Limit of Quantification; MRM: Multiple Reaction Monitoring.
Integration with Omics Technologies (e.g., Metabolomics, Adductomics) in Mechanistic Research
To fully understand the health implications of benzene exposure, S-PMA data must be contextualized within broader biological systems. Integrating S-PMA measurements with "omics" technologies is a key future direction.
Metabolomics: By analyzing the complete set of small-molecule metabolites in a sample, metabolomics can reveal systemic biochemical perturbations caused by benzene. Correlating S-PMA levels with changes in other metabolic pathways can uncover new mechanisms of toxicity and identify novel, secondary biomarkers of effect.
Adductomics: Benzene's reactive metabolites can form adducts with DNA and proteins. Adductomics aims to comprehensively identify these adducts. Linking S-PMA concentrations (a marker of the detoxification pathway) with the levels of specific DNA or protein adducts (markers of damage) can provide a more complete picture of an individual's risk profile. tandfonline.com
Genomics and Transcriptomics: Investigating how genetic variations (e.g., in glutathione (B108866) S-transferase genes like GSTT1) influence the rate of S-PMA formation can explain inter-individual variability in benzene metabolism. oup.comresearchgate.net Transcriptomics can show how benzene exposure alters gene expression, providing mechanistic links between exposure (measured by S-PMA) and biological response.
This integrative approach will shift the focus from simply measuring exposure to understanding the precise molecular consequences of that exposure within an individual.
Cross-Species Extrapolation and Toxicological Relevance in Non-Human Studies
While S-PMA is a human biomarker, non-human studies are essential for understanding dose-response relationships and mechanisms of toxicity in a controlled setting. A significant challenge is the extrapolation of findings from animal models to humans.
Future research should focus on:
Comparative Metabolomics: Systematically comparing the metabolic fate of benzene across different species (e.g., mice, rats, non-human primates) to better understand how S-PMA formation and excretion rates differ. This will help in selecting the most appropriate animal model for studying human-relevant exposure scenarios.
Physiologically Based Pharmacokinetic (PBPK) Modeling: Developing and refining PBPK models that incorporate species-specific data on benzene absorption, distribution, metabolism (including the glutathione conjugation pathway leading to S-PMA), and excretion. These models are crucial for translating exposure levels and biomarker concentrations between species and for predicting human health risks from animal data.
Toxicological Endpoints: In animal studies, correlating urinary S-PMA levels with specific toxicological outcomes, such as hematotoxicity or genotoxicity, is vital. This helps to establish the quantitative relationship between the biomarker of exposure and the adverse health effect, strengthening its value in risk assessment. wur.nl
Standardization of Biomonitoring Protocols for Global Research Comparability
The ability to compare and pool S-PMA data from studies conducted in different countries and laboratories is crucial for global health assessments. However, variability in analytical methods can lead to significant discrepancies in results. oup.comnih.gov
Key challenges and future goals include:
Harmonization of Sample Preparation: A major source of variability is the pre-treatment of urine samples. The precursor to S-PMA, pre-S-phenylmercapturic acid, can be converted to S-PMA under acidic conditions. oup.comnih.gov Different laboratories use different pH adjustments, leading to inconsistent measurements. oup.com Establishing a standardized protocol for pH adjustment and hydrolysis is a critical step toward ensuring data comparability. researchgate.netresearchgate.net
Certified Reference Materials (CRMs): The development and widespread availability of CRMs for S-PMA in a urine matrix are essential. These materials, with accurately assigned S-PMA concentrations, allow laboratories to validate their methods and ensure their results are traceable to a common standard.
External Quality Assessment Schemes (EQAS): Participation in proficiency testing programs, like the German External Quality Assessment Scheme (G-EQUAS), allows laboratories to benchmark their performance against others, identify potential issues, and improve the accuracy of their measurements. nih.gov Broader participation in such schemes is needed to foster global harmonization.
Standardized Reporting: Encouraging a uniform format for reporting S-PMA data, including details on the analytical method, sample preparation (especially pH), and creatinine (B1669602) correction methods, would greatly enhance the transparency and comparability of published research. nih.gov
Exploration of S-PMA in Multi-Exposure Scenarios
In the real world, exposure to benzene rarely occurs in isolation. People are often co-exposed to a complex mixture of other chemicals, such as toluene, xylene, and polycyclic aromatic hydrocarbons (PAHs), which can influence benzene's metabolism and toxicity. oup.comresearchgate.net
Future research must address the complexity of multi-exposure scenarios by:
Investigating Metabolic Interactions: Studying how co-exposure to other chemicals affects the enzymes responsible for benzene metabolism. For example, some compounds may inhibit or induce the cytochrome P450 enzymes that produce benzene oxide or the glutathione S-transferases that form the precursor to S-PMA. researchgate.net
Developing Multi-Analyte Methods: Creating analytical methods capable of simultaneously measuring S-PMA and biomarkers of other relevant co-exposures (e.g., S-p-toluylmercapturic acid for toluene) from a single urine sample. oup.comrsc.org This provides a more holistic view of an individual's total chemical exposure.
Epidemiological Studies: Designing epidemiological studies that specifically assess the health effects of mixed exposures. This involves using S-PMA as a specific marker for the benzene component of the exposure and correlating it with health outcomes while statistically accounting for the effects of other measured co-exposures. oup.com
Refinement of Exposure-Response Relationships in Research Models
A core goal of biomonitoring is to establish a clear quantitative link between the level of a biomarker and the risk of a health effect. For S-PMA, this means refining the exposure-response relationship, particularly at the low concentrations relevant to the general population and modern occupational settings. tandfonline.comwur.nl
Priorities for future research include:
Low-Dose Exposure Studies: Conducting large-scale biomonitoring studies in populations with low-level benzene exposure to better define the shape of the exposure-response curve near background levels. researchgate.net This is critical for setting health-protective environmental and occupational limits. tandfonline.comwur.nl
Longitudinal Studies: Following individuals over time to measure changes in S-PMA levels and correlate them with the later development of health problems. This approach can strengthen the evidence for causality and account for the long latency periods of diseases like leukemia.
Modeling Dose-Dependent Metabolism: Investigating whether the percentage of a benzene dose that is converted to S-PMA changes with the exposure level. Some evidence suggests that metabolic pathways may shift at high exposure concentrations, which would impact the interpretation of S-PMA as a quantitative biomarker across a wide range of doses. researchgate.net
Non-linear Models: Exploring non-linear dose-response models to better characterize the relationship between S-PMA and health outcomes, as some toxic effects may exhibit thresholds or U-shaped response curves. d-nb.info
A conceptual framework for this refinement is presented below.
| Exposure Level | Typical S-PMA Range (μg/g creatinine) | Research Focus |
| High Occupational (Historical) | >100 | Characterize acute toxicity pathways |
| Low Occupational (Current OELs) | 2 - 50 nih.govnih.gov | Define cancer risk, validate BEIs tandfonline.commdpi.com |
| Environmental/General Population | < 2 nih.govpjmhsonline.com | Establish baseline, detect subtle health effects |
BEI: Biological Exposure Index; OEL: Occupational Exposure Limit. Ranges are illustrative.
Q & A
Basic: What is the structural significance of the deuterium (d5) label in S-Phenyl-d5-mercapturic Acid, and how does it enhance analytical specificity?
This compound (SP-d5-MA) is a deuterated analog of S-phenylmercapturic acid (SPMA), where five hydrogen atoms in the phenyl ring are replaced with deuterium. This isotopic labeling minimizes interference from endogenous metabolites during mass spectrometry (MS) analysis, improving signal-to-noise ratios and quantification accuracy . The molecular formula is C₁₁H₈D₅NO₃S (MW: 244.32 g/mol), with a CAS RN of 215599-99-7. The d5 label ensures distinct fragmentation patterns in MS, enabling precise differentiation from non-deuterated SPMA in complex biological matrices like urine .
Basic: What validated methodologies exist for quantifying this compound in biological samples?
High-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) detection is widely validated for SP-d5-MA analysis. Key parameters include:
- Column : C18 reverse-phase (e.g., 150 mm × 4.6 mm, 5 µm).
- Mobile phase : Gradient of methanol/water (55:45 to 70:30) with 0.1% formic acid.
- Linearity : 1–15 µg/mL (R² > 0.998) with intraday precision (RSD < 2%) and recovery rates >96% .
Solid-phase extraction (SPE) using C18 cartridges is recommended for urine sample cleanup, achieving >95% recovery .
Advanced: How can researchers optimize HPLC parameters to resolve co-eluting metabolites interfering with SP-d5-MA quantification?
Co-elution issues often arise with structurally similar metabolites like S-benzylmercapturic acid. To mitigate this:
- Adjust mobile phase pH : Lowering pH to 2.5–3.0 enhances retention time differences.
- Modify gradient elution : Extend the methanol gradient from 55% to 70% over 12 minutes (vs. 8 minutes standard) to improve resolution .
- Use deuterated internal standards : SP-d5-MA itself serves as an internal standard for non-deuterated SPMA, reducing matrix effects .
Advanced: What statistical approaches address discrepancies in urinary SP-d5-MA levels across occupational exposure studies?
Discrepancies often stem from variable benzene exposure levels, sample handling, or analytical techniques. To harmonize
- Normalize to creatinine : Correct for urine dilution using creatinine-adjusted SP-d5-MA concentrations (µg/g creatinine) .
- Apply multivariate regression : Adjust for confounders like smoking status, diet (e.g., sorbic acid intake), and lipid content, which influence SPMA metabolism .
- Validate with interlaboratory studies : Cross-validate results using standardized reference materials (e.g., NIST SRM 3672) to ensure reproducibility .
Advanced: How do deuterium kinetic isotope effects (KIEs) impact the metabolic stability of SP-d5-MA in vivo?
Deuterium substitution slows cytochrome P450-mediated oxidation of the phenyl ring due to KIEs (C-D bond dissociation energy > C-H). This increases SP-d5-MA’s half-life in urine by ~15–20% compared to non-deuterated SPMA, requiring adjustments in pharmacokinetic models for benzene biomonitoring . Studies in controlled cohorts (e.g., petrochemical workers) show SP-d5-MA’s stability reduces variability in exposure assessments, particularly in low-dose scenarios (<0.1 ppm benzene) .
Basic: What are the primary applications of SP-d5-MA in environmental and occupational health research?
SP-d5-MA is a stable biomarker for benzene exposure, used to:
- Monitor occupational safety : Correlate urinary SP-d5-MA levels with airborne benzene concentrations in industries like shoe manufacturing (R² = 0.89 in longitudinal studies) .
- Assess environmental exposure : Detect low-level benzene exposure in urban populations near petrochemical sites, with a detection limit of 0.05 µg/L urine .
Advanced: How can researchers validate novel SP-d5-MA detection methods against established protocols?
Follow the ICH Q2(R1) guidelines for method validation:
Specificity : Confirm no interference from urine matrix components via spike-recovery tests (±5% deviation).
Linearity : Test across 50–150% of the expected concentration range (e.g., 0.5–45 µg/mL).
Precision : Achieve RSD < 2% for repeatability (intraday) and < 3% for intermediate precision (interday) .
Robustness : Vary column temperature (±2°C) and flow rate (±0.1 mL/min) to confirm method resilience .
Advanced: What are the limitations of SP-d5-MA as a biomarker in cross-species toxicology studies?
While SP-d5-MA is specific to humans and primates (due to glutathione-S-transferase μ isoform activity), rodents predominantly form S-phenyl-N-acetylcysteine (SP-NAC). Researchers must:
- Use species-specific analogs : For rodent studies, synthesize SP-NAC-d5 to maintain isotopic consistency.
- Validate cross-reactivity : Test anti-SPMA antibodies (used in immunoassays) against SP-NAC-d5 to avoid false positives .
Basic: How should SP-d5-MA reference standards be stored to ensure long-term stability?
Store deuterated standards in amber vials at 4°C in methanol (0.15–0.20 mg/mL stock solutions). Avoid freeze-thaw cycles >3×, which degrade deuterium labeling efficiency by ~5% per cycle . For working solutions, dilute in water (30 ng/mL) and use within 24 hours .
Advanced: What analytical challenges arise when integrating SP-d5-MA data into multi-omics exposure studies?
Key challenges include:
- Data normalization : Align SP-d5-MA levels with proteomic/epigenetic datasets using z-score transformation or quantile normalization.
- Batch effects : Correct for interassay variability via ComBat or surrogate variable analysis (SVA) .
- Temporal resolution : SP-d5-MA reflects short-term exposure (half-life ~6–8 hours); pair with long-term biomarkers (e.g., DNA adducts) for comprehensive risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
